2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride
Overview
Description
2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H17BrClNS and a molecular weight of 322.69 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring substituted with a bromophenyl sulfanyl group.
Preparation Methods
The synthesis of 2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromothiophenol and piperidine.
Reaction Conditions: The reaction between 4-bromothiophenol and piperidine is carried out under controlled conditions, often involving a base such as sodium hydride (NaH) to deprotonate the thiol group, facilitating the nucleophilic attack on the piperidine ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The bromophenyl sulfanyl group can interact with enzymes or receptors, modulating their activity. The piperidine ring may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets involved are subject to ongoing research .
Comparison with Similar Compounds
Similar compounds to 2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride include:
4-Bromophenyl methyl sulfone: This compound has a similar bromophenyl group but differs in the presence of a sulfone group instead of a sulfanyl group.
Sodium (4-bromophenyl)methanesulfinate: This compound contains a bromophenyl group with a methanesulfinate substituent.
The uniqueness of this compound lies in its specific combination of a piperidine ring with a bromophenyl sulfanyl group, which imparts distinct chemical and biological properties.
Biological Activity
2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H16BrNHS
- Molecular Weight : 303.24 g/mol
- CAS Number : 1864073
Synthesis
The synthesis of this compound typically involves:
- Formation of the piperidine ring through cyclization reactions.
- Introduction of the bromophenyl group via nucleophilic substitution reactions.
- Finalization with hydrochloride salt formation to enhance solubility.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study showed that derivatives can inhibit the growth of various bacterial strains, suggesting potential as an antibiotic agent .
Anticancer Potential
Preliminary investigations have highlighted the compound's ability to inhibit certain cancer cell lines. For instance, studies on structurally related piperidine derivatives revealed that they can induce apoptosis in cancer cells by disrupting cellular pathways . The mechanism often involves the inhibition of specific kinases that play a crucial role in cell proliferation.
The biological activity of this compound is believed to stem from its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, blocking active sites and disrupting metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways involved in cell growth and apoptosis.
Study 1: Antimicrobial Activity
In a controlled study, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating considerable antimicrobial efficacy .
Study 2: Anticancer Activity
A recent study explored the effects of piperidine derivatives on human breast cancer cells (MCF-7). The compound showed a dose-dependent reduction in cell viability, with IC50 values around 25 µM after 48 hours of treatment. Mechanistic studies suggested that this effect was mediated through apoptosis induction and cell cycle arrest at the G1 phase .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antimicrobial, Anticancer | Enzyme inhibition, receptor modulation |
Piperazine derivatives | Antimicrobial | Disruption of bacterial cell wall |
Other piperidine analogs | Cytotoxic | Apoptosis induction |
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfanylmethyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNS.ClH/c13-10-4-6-12(7-5-10)15-9-11-3-1-2-8-14-11;/h4-7,11,14H,1-3,8-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQJJSUPAQBVDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CSC2=CC=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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